MPCI vs. SHU9119: Small-Molecule Permeability Advantage vs. High-Affinity Peptidic Antagonist
MPCI, as a cell-permeable small molecule, exhibits an MC4R binding affinity (Ki = 0.218 μM) that is approximately 1000-fold lower than the ultra-high affinity peptidic antagonist SHU9119 (IC50 = 0.06 nM at MC4R). However, this potency deficit is offset by a fundamental physicochemical advantage: MPCI's non-peptidic structure confers cell permeability, enabling efficient passive diffusion across cellular membranes in vitro . In contrast, SHU9119, a cyclic peptide derivative of α-MSH, exhibits negligible passive membrane permeability due to its high molecular weight (~1075 Da) and multiple polar/charged residues, severely restricting its utility in cellular assays without specialized delivery methods or membrane permeabilization . The Ki value for MPCI was determined via competitive binding assays on HEK293 cells expressing hMC4R, while SHU9119 IC50 values derive from similar radioligand displacement assays on human MC4R . This permeability distinction renders MPCI the preferred tool for intact-cell studies requiring cytosolic target engagement without membrane disruption.
| Evidence Dimension | Receptor Binding Affinity vs. Cell Permeability |
|---|---|
| Target Compound Data | Ki = 0.218 μM (218 nM) at hMC4R; cell-permeable small molecule |
| Comparator Or Baseline | SHU9119: IC50 = 0.06 nM at hMC4R; peptidic, low cell permeability |
| Quantified Difference | ~3,600-fold lower potency offset by cell permeability advantage |
| Conditions | HEK293 cells expressing recombinant hMC4R (MPCI); radioligand binding assays (SHU9119) |
Why This Matters
For intact-cell experiments requiring cytosolic access without membrane disruption or transfection, MPCI's cell-permeable small-molecule nature provides experimental feasibility that ultra-potent but impermeable peptide antagonists like SHU9119 cannot match.
